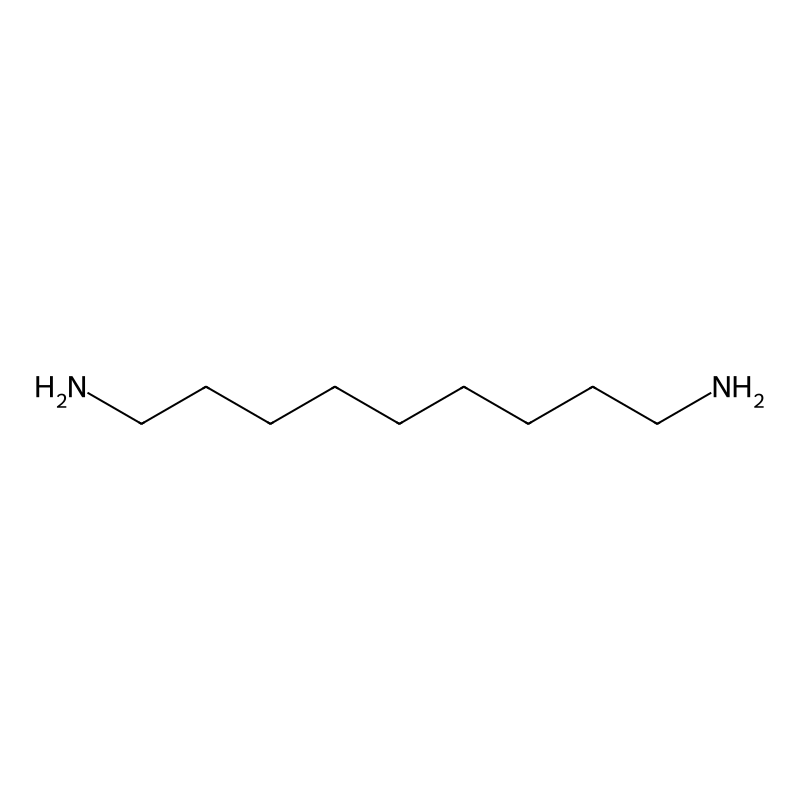

1,9-Diaminononane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Analytical Chemistry:

- 1,9-Diaminononane can be used as a derivatization agent for spermine and spermidine, which are polyamines found in various foods. By derivatizing these molecules with 1,9-Diaminononane, scientists can improve their detection sensitivity using a technique called matrix-assisted laser desorption/ionization combined with time-of-flight mass spectrometry (MALDI-TOF MS) []. This application allows researchers to more accurately measure spermine and spermidine levels in food samples.

Biochemistry:

- Another potential application of 1,9-Diaminononane lies in the identification of proteins involved in apoptosis (programmed cell death). Researchers can utilize 1,9-Diaminononane to derivatize proteins treated with spermine and spermidine. Subsequent analysis using nano-flow ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) can help identify these apoptosis-related proteins []. This approach can contribute to a better understanding of the cell death process and potentially lead to new therapeutic strategies.

1,9-Diaminononane is an organic compound with the molecular formula and a molecular weight of approximately 158.28 g/mol. It is classified as a diamine, characterized by the presence of two amine groups (-NH₂) located at the first and ninth carbon atoms of a nonane chain. This structural feature contributes to its unique chemical properties and reactivity. The compound is known by several synonyms, including nonane-1,9-diamine and 1,9-nonanediamine, and has the Chemical Abstracts Service registry number 646-24-2 .

1,9-Diaminononane doesn't have a well-defined biological role. Its mechanism of action in research applications is specific to the intended use.

- Detection of Polyamines: In detecting spermine and spermidine (polyamines), 1,9-Diaminononane likely interacts with these molecules through its amine groups, forming complexes that can be identified using a technique called matrix-assisted laser desorption/ionization combined with time-of-flight mass spectrometry (MALDI-TOF MS).

- Limited data: Extensive safety information on 1,9-Diaminononane is not readily available.

- General precautions: As with most amines, it's advisable to handle 1,9-Diaminononane with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood due to potential flammability, irritating vapors, and corrosive properties common to amines [].

- Acylation: The amine groups can react with acyl chlorides to form amides.

- Alkylation: The amines can be alkylated using alkyl halides, leading to the formation of secondary or tertiary amines.

- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or enamines.

- Crosslinking: In polymer chemistry, 1,9-diaminononane can act as a crosslinking agent in the synthesis of polyamines and polyureas, enhancing material properties.

- Antimicrobial Properties: Some diamines have been reported to possess antimicrobial activity against certain bacteria and fungi.

- Cellular Interaction: The compound may interact with cell membranes or proteins due to its amine groups, potentially influencing cellular processes.

Further research is necessary to elucidate its specific biological activities.

Several methods can be employed for the synthesis of 1,9-diaminononane:

- Reduction of Nonanediamide: Nonanediamide can be reduced using reducing agents such as lithium aluminum hydride or borane to yield 1,9-diaminononane.

- Alkylation of Ammonia: Nonyl halides can react with ammonia under controlled conditions to form the desired diamine.

- Hydrolysis of Nonanediol Derivatives: Starting from nonanediol derivatives, hydrolysis followed by amination can yield 1,9-diaminononane.

1,9-Diaminononane has several potential applications across different fields:

- Polymer Chemistry: It is used as a building block for synthesizing polyamines and polyureas, which are important in coatings and adhesives.

- Pharmaceuticals: Its structural characteristics may allow for the development of new pharmaceuticals or drug delivery systems.

- Chemical Intermediates: The compound serves as an intermediate in the synthesis of various organic compounds.

Several compounds share structural similarities with 1,9-diaminononane. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1,6-Diaminohexane | Shorter carbon chain; used in polymers | |

| 1,8-Diaminooctane | Similar structure; potential for similar applications | |

| 1,10-Diaminodecane | Longer carbon chain; different properties | |

| Ethylenediamine | Shorter chain; widely used in chelation |

Uniqueness of 1,9-Diaminononane

The uniqueness of 1,9-diaminononane lies in its specific carbon chain length and the positioning of its amine groups. This configuration affects its physical properties such as solubility and boiling point compared to other diamines. Its application potential in polymer synthesis also distinguishes it from shorter or longer-chain analogs.

Conventional Chemical Synthesis Routes

Nitrile Reduction Strategies

Nitrile reduction represents the most established and widely utilized synthetic route for the preparation of 1,9-diaminononane [1]. The conventional approach employs azelonitrile as the primary precursor, which undergoes catalytic hydrogenation to yield the target diamine with high efficiency [1] [2]. The reduction process typically involves the use of Raney nickel as the primary catalyst, combined with hydrogen gas under elevated pressure conditions [1] [2].

The optimized reaction conditions for azelonitrile reduction have been extensively documented [1] [2]. The process requires 300 grams of azelonitrile charged with 9 grams of Raney nickel catalyst in a 500 cubic centimeter autoclave [1]. The reaction medium incorporates 17 grams of ammonia and 0.6 grams of 50 percent by weight sodium hydroxide in water, introduced at ambient temperature [1]. The system operates under hydrogen pressure maintained at 30 bar while the temperature is elevated to 130 degrees Celsius [1].

The reaction proceeds for 6 hours under these conditions, after which the crude product undergoes conventional distillation under reduced pressure [1]. This methodology consistently achieves 1,9-diaminononane with 99.2 percent purity and yields of 88 percent [1]. Notably, the final product demonstrates absence of impurities such as ethyl-1,9-diamino-nonane, indicating the selectivity of the reduction process [1].

Alternative nitrile reduction strategies have been explored using different catalyst systems [3]. Sequential nitrile amidination-reduction approaches offer straightforward pathways for the synthesis of linear saturated polyamines [3]. These methods provide enhanced control over the reaction selectivity and can accommodate various starting materials beyond traditional dinitrile precursors [3].

The mechanistic pathway of nitrile reduction involves initial coordination of the nitrile groups to the metal catalyst surface, followed by sequential hydrogen addition [2]. The presence of ammonia serves dual purposes: preventing over-reduction and maintaining the appropriate pH environment for optimal catalyst performance [1] [2]. The reaction temperature between 110 and 170 degrees Celsius, preferably 130 to 150 degrees Celsius, ensures complete conversion while minimizing side reactions [2].

| Parameter | Optimal Value | Reference |

|---|---|---|

| Temperature | 130°C | [1] |

| Pressure | 30 bar | [1] |

| Catalyst Loading | 3% Raney Ni | [1] |

| Reaction Time | 6 hours | [1] |

| Yield | 88% | [1] |

| Purity | 99.2% | [1] |

Catalytic Amination Processes

Catalytic amination processes represent an alternative synthetic approach for 1,9-diaminononane production, particularly through reductive amination methodologies [4] [5]. These processes involve the formation of carbon-nitrogen bonds through the reaction of carbonyl compounds with ammonia or primary amines, followed by reduction of the intermediate imine species [4].

The reductive amination pathway typically employs aldehydes or ketones as starting materials, which undergo nucleophilic addition with ammonia to form imine intermediates [4]. The subsequent reduction step utilizes hydride reducing agents such as sodium borohydride, sodium cyanoborohydride, or hydrogen gas over nickel catalysts [4]. This approach offers advantages in terms of atom economy and direct route accessibility to complex products [6].

Palladium-catalyzed carbon-hydrogen amination has emerged as a sophisticated methodology for diamine synthesis [6]. The process operates through either reductive functionalization pathways involving palladium(0)/palladium(2) catalytic cycles or electrophilic functionalization pathways utilizing palladium(2)/palladium(4) systems [6]. These methodologies provide enhanced selectivity and functional group tolerance compared to traditional reduction approaches [6].

Rhodium-catalyzed allylic carbon-hydrogen amination represents another advanced catalytic approach [7]. The mechanism involves rate-determining carbon-hydrogen activation with computational barriers of 26.8 kilocalories per mole [7]. The rhodium catalyst facilitates oxidatively induced reductive elimination reactions using silver salts as oxidizing agents [7].

Direct reductive amination processes enable one-pot synthesis of amines from carbonyl compounds without requiring preformed imine intermediates [8]. This approach eliminates intermediate isolation steps, improving atom economy and streamlining synthetic pathways [8]. The methodology accommodates transition metal complexes, organocatalysts, and biocatalysts under mild reaction conditions [8].

The catalyst selection significantly influences reaction efficiency and product selectivity [8]. Ruthenium, iridium, and other transition metal complexes have demonstrated exceptional performance in asymmetric reductive amination reactions [8]. These catalysts enable formation of enantiomerically enriched amines with high levels of stereocontrol [8].

Biological Production Systems

Enzyme-Catalyzed Biotransformations

Enzyme-catalyzed biotransformations offer sustainable alternatives for 1,9-diaminononane synthesis through biocatalytic approaches [9] [10]. The biological production systems utilize engineered enzyme cascades to convert renewable feedstocks into target diamine products [9] [10]. These methodologies demonstrate particular promise for industrial-scale production due to their environmental compatibility and substrate renewability [9] [10].

The enzyme-catalyzed pathway for 1,9-diaminononane production involves multiple recombinant enzyme reactions operating in coordinated sequence [9] [10]. The process activates six distinct recombinant enzyme systems: fatty acid double bond hydratase, long-chain secondary alcohol dehydrogenase, Baeyer-Villiger monooxygenase, lipase, primary alcohol dehydrogenase, and omega-aminotransferases [10]. Simultaneously, the system requires repression of one native enzyme reaction, specifically aldehyde dehydrogenase, to optimize product selectivity [10].

The biotransformation pathway initiates with oleic acid as the renewable carbon source [9] [10]. The substrate undergoes sequential enzymatic modifications through intermediates including 10-hydroxyoctadecanoic acid, 10-keto-octadecanoic acid, 9-(nonanoyloxy)nonanoic acid, 9-hydroxynonanoic acid, and 9-oxo-nonanoic acid [10]. This pathway demonstrates remarkable efficiency, achieving isolation yields of 54 percent from oleic acid to the final aminononanoic acid intermediate [10].

Whole-cell biocatalysis systems provide advantages in enzyme stability and cofactor regeneration [10] [11]. Escherichia coli-based platforms have been extensively developed for diamine biosynthesis, offering robust expression systems for multiple enzyme activities [10] [11]. The engineered strains accommodate complex metabolic networks while maintaining high conversion efficiencies [11].

Enzyme engineering approaches focus on enhancing specific activities and substrate specificities [11] [12]. Directed evolution techniques have been applied to optimize aminotransferase activities for improved conversion of precursor molecules to diamine products [11]. These methodologies enable fine-tuning of enzyme properties to match specific process requirements [11].

The biocatalytic systems demonstrate substrate flexibility, accommodating various fatty acid precursors including ricinoleic acid [10]. This versatility enables production of multiple carbon-number diamines through similar enzymatic pathways [10]. The approach contributes to biosynthesis of omega-aminoalkanoic acids, omega-amino-1-alkanols, and alpha,omega-diaminoalkanes from renewable sources [10].

Metabolic Engineering Approaches

Metabolic engineering strategies for 1,9-diaminononane production focus on constructing efficient biosynthetic pathways in microbial hosts [11] [13]. These approaches involve systematic modification of cellular metabolism to redirect carbon flux toward diamine synthesis while minimizing competing reactions [11] [13].

The fundamental metabolic pathways for diamine biosynthesis operate through either carbon-4 or carbon-5 backbone strategies [11]. The carbon-4 pathway utilizes oxaloacetate as the primary carbon skeleton source, while the carbon-5 pathway employs alpha-ketoglutarate [11]. Both pathways derive from anaplerotic routes via phosphoenolpyruvate carboxylase or pyruvate carboxylase, which replenish tricarboxylic acid cycle metabolites [11].

Engineering strategies target key bottlenecks in diamine biosynthesis through multiple approaches [11] [13]. Overexpression of rate-limiting enzymes enhances flux through desired pathways [11]. Deletion of competing pathways prevents carbon loss to unwanted byproducts [11]. Optimization of cofactor availability ensures adequate reducing equivalents for biosynthetic reactions [11].

Corynebacterium glutamicum has emerged as a preferred host for diamine production due to its robust metabolism and established genetic tools [11]. Engineering approaches in this organism have achieved significant improvements in product titers and yields [11]. Specific modifications include deletion of arginine biosynthesis genes, overexpression of key enzymes, and optimization of promoter systems [11].

The metabolic engineering of diamine pathways requires careful balance of multiple enzymatic activities [13]. Computational modeling approaches assist in identifying optimal enzyme expression levels and pathway configurations [13]. These tools enable prediction of metabolic flux distributions and identification of potential limitations [13].

Production optimization involves integration of multiple engineering strategies [11] [13]. Strain development combines pathway engineering with host optimization to achieve maximum productivity [11]. Process conditions including media composition, pH control, and aeration rates significantly influence final product yields [11].

| Organism | Product | Titer (g/L) | Yield (g/g) | Reference |

|---|---|---|---|---|

| E. coli | 1,3-Diaminopropane | 13.1 | Not reported | [11] |

| E. coli | Putrescine | 42.3 | 0.26 | [11] |

| C. glutamicum | Putrescine | 11.1 | 0.29 | [11] |

| C. glutamicum | 1,5-Diaminopentane | 103.8 | Not reported | [11] |

Process Optimization Parameters

Catalyst Selection and Performance

Catalyst selection represents a critical factor determining the efficiency and selectivity of 1,9-diaminononane synthesis [1] [2] [14]. The choice of catalytic system directly influences reaction rates, product yields, and process economics [1] [2]. Comprehensive evaluation of catalyst performance requires consideration of activity, selectivity, stability, and cost factors [2] [14].

Raney nickel remains the most widely employed catalyst for diaminononane synthesis through nitrile reduction pathways [1] [2] [14]. This catalyst demonstrates exceptional performance in hydrogenation reactions, achieving consistent yields of 88 percent with 99.2 percent product purity [1]. The catalyst loading typically ranges from 0.1 to 15 percent by weight of the nitrile charge, with optimal performance observed at 3 to 10 percent loading [2].

Alternative catalyst systems include supported noble metals such as palladium on charcoal or alumina, and rhodium on charcoal or alumina [2]. These catalysts offer different selectivity profiles and may provide advantages in specific reaction conditions [2]. However, their higher cost compared to Raney nickel limits industrial applications unless superior performance justifies the expense [2].

Cobalt-based catalysts present cost-effective alternatives to nickel systems while maintaining comparable activity [2] [15]. Raney cobalt demonstrates similar hydrogenation capabilities and can substitute for nickel in many applications [2]. The choice between nickel and cobalt often depends on substrate specificity and reaction conditions [2].

Catalyst performance optimization involves careful control of preparation and activation procedures [14] [16]. Raney nickel activation requires proper handling to maintain surface area and activity [14]. The catalyst demonstrates multifaceted capabilities, functioning as hydrogenation, demethoxylation, and hydrogen-borrowing amination catalyst [14].

The hydrogen-borrowing amination mechanism represents an advanced catalytic approach for diamine synthesis [14]. This process enables direct conversion of diols to diamines through dehydrogenation-amination-hydrogenation sequences [14]. Raney nickel catalyzes these transformations with excellent selectivity, often exceeding 95 percent isolated yields [14].

Process conditions significantly influence catalyst performance and longevity [2] [17]. Temperature ranges between 110 and 170 degrees Celsius optimize catalyst activity while minimizing deactivation [2]. Pressure conditions from 2 to 4 megapascals ensure adequate hydrogen availability for complete reduction [2].

Solvent System Effects on Yield

Solvent selection profoundly impacts reaction efficiency, product selectivity, and overall process performance in 1,9-diaminononane synthesis [18] [19]. The solvent environment influences catalyst activity, substrate solubility, and reaction kinetics through multiple mechanisms [18]. Optimization of solvent systems requires systematic evaluation of polarity, coordinating ability, and thermal stability factors [18].

Aqueous systems provide advantages for many catalytic processes, particularly those involving Raney nickel catalysts [1] [14]. Water serves as an effective medium for hydrogenation reactions while maintaining catalyst stability [1]. The presence of base additives such as sodium hydroxide enhances reaction rates and selectivity [1].

Organic solvents offer different advantages depending on substrate solubility and reaction requirements [18] [19]. Alcoholic solvents such as tert-amyl alcohol demonstrate excellent performance in amination reactions [14]. These solvents provide appropriate polarity for substrate dissolution while maintaining compatibility with catalytic systems [14].

The influence of solvent nature on reaction direction has been systematically studied for asymmetric diamines [18]. Solvent effects determine the ratio of final reaction products through stabilization of different quaternary ammonium centers [18]. The degree of stabilizing effect varies with solvent structure and influences reaction selectivity [18].

Mixed solvent systems can provide optimal combinations of properties for specific applications [19]. Toluene-based systems with alcohol additives demonstrate excellent performance in asymmetric synthesis reactions [20]. These combinations optimize substrate solubility while providing necessary hydrogen bonding for stereocontrol [20].

Process optimization studies reveal significant solvent effects on reaction rates and yields [19]. Automated optimization platforms enable systematic evaluation of multiple solvent parameters simultaneously [19]. These approaches identify optimal conditions more efficiently than traditional sequential optimization methods [19].

Temperature effects interact with solvent choice to influence overall process performance [17] [21]. Higher temperatures generally increase reaction rates but may compromise selectivity [21]. The optimal temperature depends on solvent boiling point and thermal stability [21].

| Solvent System | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| Water | 130 | 88 | [1] |

| tert-Amyl alcohol | 25 | >95 | [14] |

| Toluene | 25 | 99 | [20] |

Thermodynamic Characteristics

Phase Transition Behavior

The phase transition behavior of 1,9-diaminononane exhibits several distinct characteristics that define its thermal properties and physical state changes. The compound demonstrates a well-defined melting point range of 35-37°C, indicating a relatively low-temperature solid-to-liquid transition [1] [2] [3]. This melting point corresponds to a fusion temperature of 308.1 K, with an associated enthalpy of fusion measured at 36.24 kilojoules per mole using differential scanning calorimetry methods [4] [5].

The compound exists as a low melting solid at ambient conditions, appearing as a white to slightly yellow crystalline material [1] [2]. The phase transition from solid to liquid occurs over a narrow temperature range, suggesting a relatively pure crystalline structure with minimal polymorphic variations. The enthalpy of fusion value of 36.24 kilojoules per mole reflects the energy required to overcome intermolecular forces, primarily hydrogen bonding interactions between amino groups and van der Waals forces along the alkyl chain [4].

The boiling point of 1,9-diaminononane under standard atmospheric pressure occurs at 258-259°C, equivalent to 531-532 K [1] [2] [3]. Under reduced pressure conditions, specifically at 0.995 atmospheres, the boiling temperature is recorded at 531.7 K [4]. This temperature range indicates substantial intermolecular attractions that must be overcome during the liquid-to-vapor phase transition, consistent with the presence of two terminal amino groups capable of extensive hydrogen bonding.

The physical form and storage requirements reflect the compound's sensitivity to environmental conditions. The material exhibits air sensitivity and hygroscopic properties, requiring storage under dark, inert atmosphere conditions at room temperature [2] [6]. These characteristics are attributed to the nucleophilic nature of the amino groups, which can interact with atmospheric moisture and oxygen.

Vapor Pressure and Solubility Parameters

The vapor pressure characteristics of 1,9-diaminononane provide insight into its volatility and evaporation behavior under various temperature conditions. At 25°C, the compound exhibits a vapor pressure of 0.37 pascals [1] [7], indicating low volatility at ambient temperatures. This relatively low vapor pressure is consistent with the strong intermolecular hydrogen bonding network formed by the terminal amino groups.

The density of 1,9-diaminononane is estimated at 0.8215 grams per cubic centimeter [1] [7], which is typical for organic compounds containing aliphatic chains with nitrogen-containing functional groups. The refractive index is estimated at 1.4686 [1] [7], reflecting the optical properties influenced by the molecular structure and electron distribution within the compound.

Solubility parameters reveal that 1,9-diaminononane exhibits excellent water solubility [2] [3] [8]. This high water solubility is attributed to the polar amino groups that can form hydrogen bonds with water molecules. The logarithmic partition coefficient (LogP) value of 1.3 at 23°C [1] indicates a moderate hydrophobic character contributed by the nonane backbone, balanced by the hydrophilic amino termini.

The flash point exceeds 230°F (approximately 110°C) [2] [3], indicating relatively low fire hazard under normal handling conditions. This safety parameter is important for storage and handling protocols, particularly given the compound's use as an organic intermediate in various chemical syntheses.

Reactivity Profile Analysis

Nucleophilic Amination Kinetics

The nucleophilic reactivity of 1,9-diaminononane is primarily governed by the presence of two terminal primary amino groups, which serve as potent nucleophilic centers. Primary amines exhibit high nucleophilic reactivity due to the availability of lone pair electrons on nitrogen atoms [9]. The compound's nucleophilicity parameters can be characterized using established kinetic frameworks that correlate reactivity with electrophilic partners.

The predicted pKa value of 10.97 ± 0.10 [1] indicates that the amino groups possess significant basicity, with both nitrogen centers capable of protonation under physiological and mildly acidic conditions. This basicity directly correlates with nucleophilic strength, as the electron-donating character of the amino groups enhances their reactivity toward electrophilic substrates.

Kinetic studies of analogous primary amines demonstrate that reactivity follows predictable patterns based on electronic and steric factors [9]. For 1,9-diaminononane, the extended alkyl chain provides conformational flexibility that can influence the accessibility of the nucleophilic centers. The nine-carbon spacer allows for various conformational arrangements, potentially enabling both amino groups to participate in reactions either independently or cooperatively.

The gas basicity measurement of 946.0 ± 21.0 kilojoules per mole [4] [10] provides a quantitative assessment of the compound's intrinsic basicity in the gas phase. This value is characteristic of primary aliphatic amines and reflects the strong electron-donating capability of the amino groups. The gas basicity parameter is particularly relevant for understanding proton transfer reactions and the formation of ammonium salts.

Nucleophilic substitution reactions involving 1,9-diaminononane typically proceed through standard mechanistic pathways where the amino nitrogen attacks electrophilic carbon centers. The rate of these reactions depends on factors including the nature of the electrophile, solvent effects, and temperature conditions. The bidentate nature of the molecule introduces the possibility of intramolecular cyclization reactions when both amino groups react with appropriate bifunctional electrophiles.

Complexation Behavior with Metal Ions

The coordination chemistry of 1,9-diaminononane with metal ions represents a significant aspect of its reactivity profile. The compound functions as a potentially bidentate ligand, capable of coordinating to metal centers through both terminal amino groups [11]. The nine-carbon chain provides sufficient flexibility to accommodate various coordination geometries while maintaining chelate complex formation.

Experimental studies have demonstrated the formation of tetracyanonickelate complexes with 1,9-diaminononane as a bridging ligand [11]. In these structures, the diamine coordinates between metal centers in a bridging fashion, creating extended coordination networks. The vibrational spectroscopic analysis reveals characteristic red shifts in amino group stretching frequencies upon coordination, indicating weakening of nitrogen-hydrogen bonds due to metal-nitrogen bond formation [11].

The compound has been successfully incorporated into Hofmann-type clathrate structures, where it serves as a bridging ligand between metal centers such as nickel(II), cobalt(II), and cadmium(II) [11]. These complexes demonstrate the compound's ability to adopt conformations suitable for spanning the distance between metal centers while maintaining effective coordination bonds. The infrared spectroscopic evidence shows that coordination occurs without splitting of amino group vibrational bands, confirming the bridging nature of the ligand [11].

Chelate ring formation with 1,9-diaminononane typically results in seven-membered rings when both amino groups coordinate to the same metal center. While seven-membered chelate rings are less thermodynamically favored compared to five- or six-membered rings, the flexibility of the alkyl chain can accommodate this ring size. The formation of such complexes depends on the ionic radius of the metal, coordination preferences, and steric requirements of additional ligands.

The coordination behavior varies significantly with different metal ions. Transition metals such as copper(II) and zinc(II) show potential for forming both chelate and bridging complexes, depending on reaction conditions and stoichiometry [12]. The coordination geometry adopted by the metal center influences whether the diamine acts as a chelating ligand (forming rings) or a bridging ligand (connecting separate metal centers).

Hydrogen bonding interactions play a crucial role in stabilizing metal complexes of 1,9-diaminononane. The amino groups can participate in secondary sphere interactions with anionic ligands such as cyanide or coordinate water molecules [11]. These interactions contribute to the overall stability of the coordination compounds and influence their solid-state packing arrangements.

The stability constants for metal complexes of 1,9-diaminononane are influenced by several factors including the metal ion charge density, coordination number preferences, and competing ligands in solution. The extended alkyl chain reduces the effective molarity for chelate formation compared to shorter-chain diamines, potentially affecting the thermodynamic stability of chelate complexes. However, the flexibility of the chain allows for accommodation of various metal center geometries, contributing to kinetic stability through conformational adaptation.

XLogP3

GHS Hazard Statements

H302 (10.42%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (20.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (79.17%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (10.42%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (79.17%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (79.17%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (10.42%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant